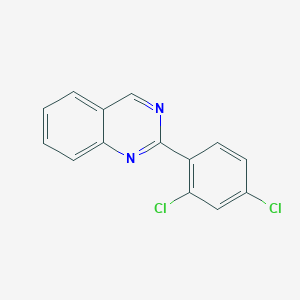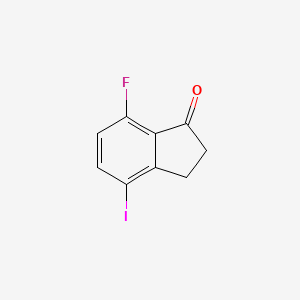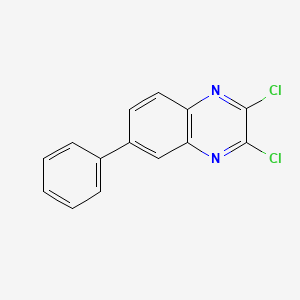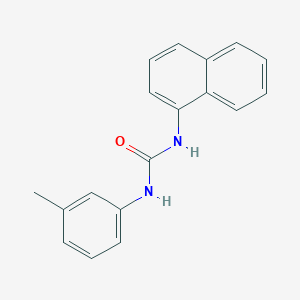
1-(Naphthalen-1-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Nafta-1-il)-3-(m-tolilo)urea es un compuesto orgánico que pertenece a la clase de ureas. Se caracteriza por la presencia de un anillo de naftaleno y un grupo tolilo unidos a una unidad de urea.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-(Nafta-1-il)-3-(m-tolilo)urea se puede sintetizar a través de la reacción de 1-naftilamina con isocianato de m-tolilo. La reacción generalmente ocurre en un solvente orgánico como diclorometano o tetrahidrofurano, bajo condiciones de reflujo. La reacción generalmente se lleva a cabo a temperaturas que oscilan entre 60 °C y 80 °C durante varias horas para garantizar una conversión completa.
Métodos de Producción Industrial: En un entorno industrial, la síntesis de 1-(Nafta-1-il)-3-(m-tolilo)urea puede implicar reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El uso de catalizadores y sistemas automatizados puede mejorar aún más el proceso de producción, garantizando una alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(Nafta-1-il)-3-(m-tolilo)urea experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados correspondientes de naftoquinona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados de amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación, utilizando reactivos como ácido nítrico o halógenos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido, trióxido de cromo en ácido acético.
Reducción: Hidruro de aluminio y litio en éter, borohidruro de sodio en metanol.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Productos Principales:
Oxidación: Derivados de naftoquinona.
Reducción: Derivados de amina.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
1-(Nafta-1-il)-3-(m-tolilo)urea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Sirve como compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Medicina: Se están realizando investigaciones para evaluar su eficacia como agente terapéutico. Sus interacciones con los objetivos biológicos son de especial interés.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 1-(Nafta-1-il)-3-(m-tolilo)urea implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la inducción de la apoptosis en las células cancerosas. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactos.
Compuestos Similares:
1-(Nafta-1-il)-3-fenilurea: Estructura similar pero con un grupo fenilo en lugar de un grupo tolilo.
1-(Nafta-1-il)-3-(p-tolilo)urea: Estructura similar pero con un grupo para-tolilo en lugar de un grupo meta-tolilo.
1-(Nafta-2-il)-3-(m-tolilo)urea: Estructura similar pero con el anillo de naftaleno unido en la posición 2 en lugar de la posición 1.
Unicidad: 1-(Nafta-1-il)-3-(m-tolilo)urea es único debido al posicionamiento específico de los grupos naftaleno y tolilo. Esta disposición única puede influir en su reactividad, estabilidad e interacción con los objetivos biológicos, convirtiéndolo en un compuesto de gran interés para futuras investigaciones y desarrollo.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(Naphthalen-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(Naphthalen-2-yl)-3-(m-tolyl)urea: Similar structure but with the naphthalene ring attached at the 2-position instead of the 1-position.
Uniqueness: 1-(Naphthalen-1-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the naphthalene and tolyl groups. This unique arrangement can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.
Propiedades
Número CAS |
13256-81-0 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c1-13-6-4-9-15(12-13)19-18(21)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,19,20,21) |
Clave InChI |
GBNNRDPSNNKGFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


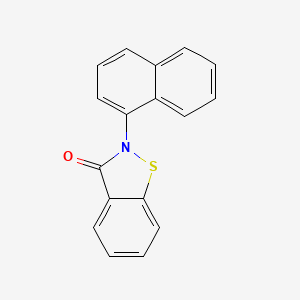
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
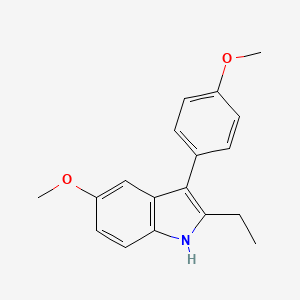

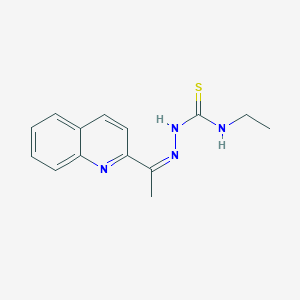
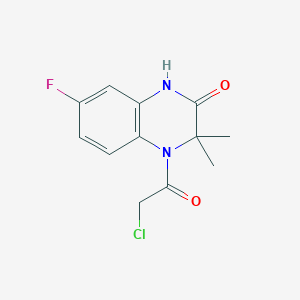
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)

![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
